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molecular formula C11H8N2O B8544879 2-(1-Hydroxy-2-phenylethylidene)malononitrile

2-(1-Hydroxy-2-phenylethylidene)malononitrile

Cat. No. B8544879
M. Wt: 184.19 g/mol
InChI Key: WASQDKDGTMGHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06407114B1

Procedure details

A solution of malononitrile (4.0 g, 60 mmol) in tetrahydrofuran (25 ml), was added dropwise over an hour to an ice-cooled suspension of sodium hydride (4.80 g, 60%, 120 mmol) in tetrahydrofuran (75 ml), and the mixture stirred at room temperature for an hour, and then re-cooled to 0° C. A solution of phenylacetyl chloride (8.0 ml, 60 mmol) in tetrahydrofuran (20 ml) was added dropwise over an hour, maintaining the temperature below 10° C., and the reaction mixture then stirred at room temperature for 36 hours. Water (10 ml) was added, the mixture concentrated under reduced pressure, the residue partitioned between ether (50 ml), and 1N hydrochloric acid (50 ml) and the phases separated. The aqueous layer was extracted with ether (2×50 ml), the combined organic layers washed with brine (50 ml), dried (Na2SO4) and evaporated under reduced pressure. The residue was dissolved in acetonitrile (100 ml), filtered to remove residual silicon oil, and the filtrate evaporated under reduced pressure, to afford the title compound as a brown oil, (11.20 g).
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[H-].[Na+].[C:8]1([CH2:14][C:15](Cl)=[O:16])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.O>O1CCCC1>[OH:16][C:15](=[C:2]([C:1]#[N:5])[C:3]#[N:4])[CH2:14][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(CC#N)#N
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
re-cooled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 10° C.
STIRRING
Type
STIRRING
Details
the reaction mixture then stirred at room temperature for 36 hours
Duration
36 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ether (50 ml), and 1N hydrochloric acid (50 ml)
CUSTOM
Type
CUSTOM
Details
the phases separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (2×50 ml)
WASH
Type
WASH
Details
the combined organic layers washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in acetonitrile (100 ml)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove residual silicon oil
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC(CC1=CC=CC=C1)=C(C#N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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